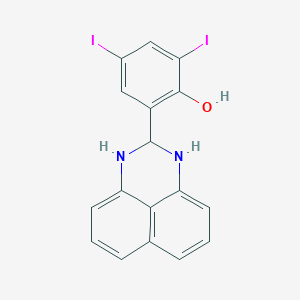
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine typically involves the reaction of 4-chlorobenzylpiperazine with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction may be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine can be compared with other piperazine derivatives, such as:
- N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4-dimethoxybenzylidene)amine
- N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethylbenzylidene)amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C21H26ClN3O3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4,6-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26ClN3O3/c1-26-18-12-20(27-2)19(21(13-18)28-3)14-23-25-10-8-24(9-11-25)15-16-4-6-17(22)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3/b23-14+ |
InChI Key |
DMKSHFAGRCBKDW-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B15039103.png)
![3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15039108.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039115.png)
![5-(4-Tert-butylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15039130.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B15039138.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039143.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B15039144.png)
![1,3-bis(methylsulfanyl)-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile](/img/structure/B15039158.png)
![3-(Phenylsulfanyl)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B15039169.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B15039177.png)
![(5E)-3-Ethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039182.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15039188.png)
